1,3-Dimethyl-7-(3-methylbenzyl)-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound features a unique structure that includes multiple functional groups, making it of interest in various scientific fields. Its chemical formula is and it has a molecular weight of approximately 372.48 g/mol.
This compound can be classified as a purine derivative, which is a category of compounds that includes important biological molecules such as nucleotides and nucleic acids. It also falls under the category of pharmaceuticals due to its potential applications in medicinal chemistry.
The synthesis of 1,3-dimethyl-7-(3-methylbenzyl)-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione typically involves several synthetic steps that include the formation of the purine core followed by the introduction of various substituents.
The molecular structure of 1,3-dimethyl-7-(3-methylbenzyl)-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione consists of a purine ring system with various substituents:
CC(C)c1ncnc2c1c(=O)n(c(=O)n2C)C(C)Cc3ccccc3SCC
.The compound can undergo various chemical reactions typical for purines:
These reactions are often studied under different conditions to optimize yields and selectivity. For example, varying temperature and solvent can significantly affect reaction outcomes.
The mechanism of action for compounds like 1,3-dimethyl-7-(3-methylbenzyl)-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione typically involves interaction with biological targets such as enzymes or receptors:
Research into its specific mechanisms is ongoing, with studies focusing on its pharmacological effects in vitro and in vivo.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: